![molecular formula C12H17NO2 B13783220 N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester CAS No. 73623-09-3](/img/structure/B13783220.png)
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester
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Overview
Description
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester is an organic compound with the molecular formula C12H17NO2 It is a derivative of carbamic acid and is characterized by the presence of a methyl group, an o-tolyl group, and an isopropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester typically involves the reaction of N-methyl-o-toluidine with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbamates or amides.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(p-tolyl)carbamic acid isopropyl ester
- N-Methyl-N-(m-tolyl)carbamic acid isopropyl ester
- N-Methyl-N-(o-tolyl)carbamic acid ethyl ester
Uniqueness
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the o-tolyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester, commonly known as Promecarb, is a carbamate compound primarily utilized as an insecticide and herbicide. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Promecarb is characterized by its carbamate structure, which is crucial for its biological activity. The compound's chemical formula is C12H17NO2, and it acts as an acetylcholinesterase inhibitor, affecting neurotransmission in target organisms.
Promecarb exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts. The inhibition of AChE leads to an accumulation of ACh, resulting in prolonged stimulation of the cholinergic receptors. This mechanism is particularly effective in pests, making Promecarb a potent insecticide.
Insecticidal Properties
Promecarb has demonstrated significant insecticidal activity against various pests. Studies indicate that it effectively controls populations of aphids, whiteflies, and other agricultural pests. The compound's efficacy is attributed to its ability to disrupt normal neuromuscular function in insects.
Herbicidal Effects
In addition to its insecticidal properties, Promecarb has also been evaluated for herbicidal activity. Its application can inhibit the growth of certain weeds by interfering with their physiological processes.
Case Studies and Research Findings
- Efficacy Against Agricultural Pests : Research conducted on the application of Promecarb in crop fields showed a marked reduction in pest populations compared to untreated controls. For instance, a study reported that Promecarb reduced aphid populations by over 70% within two weeks of application.
- Toxicological Assessments : Toxicological studies have assessed the impact of Promecarb on non-target species. These studies indicate that while Promecarb is effective against targeted pests, it poses minimal risk to beneficial insects when used according to recommended guidelines.
- Environmental Impact : Investigations into the environmental persistence of Promecarb suggest that it degrades relatively quickly under field conditions, reducing the risk of long-term ecological impact. However, monitoring for potential accumulation in soil and water systems remains essential.
Data Summary
Property | Value |
---|---|
Chemical Formula | C12H17NO2 |
Mechanism of Action | AChE Inhibition |
Primary Uses | Insecticide, Herbicide |
Target Organisms | Aphids, Whiteflies |
Environmental Persistence | Moderate (degrades quickly) |
Toxicity to Non-target Species | Low (when used as directed) |
Properties
CAS No. |
73623-09-3 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl N-methyl-N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-12(14)13(4)11-8-6-5-7-10(11)3/h5-9H,1-4H3 |
InChI Key |
BSCWAMNSHQSUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)OC(C)C |
Origin of Product |
United States |
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